molecular formula C21H26N2O2 B11334286 N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11334286
M. Wt: 338.4 g/mol
InChI Key: HVLPRXGCIIINLB-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is a complex organic compound that features a pyrrolidine ring, a phenoxy group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide typically involves the reaction of 4-methylphenyl-2-pyrrolidin-1-ylethylamine with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like hydroxide ions can replace the phenoxy group with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxyl-substituted derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to certain receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylpyrrolidin-2-ones
  • N-phenyldihydro-1H-pyrrol-2-ones
  • 4-(pyrrolidin-1-yl)benzonitrile derivatives

Uniqueness

N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is unique due to its combination of a pyrrolidine ring, a phenoxy group, and a methylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H26N2O2/c1-17-9-11-18(12-10-17)20(23-13-5-6-14-23)15-22-21(24)16-25-19-7-3-2-4-8-19/h2-4,7-12,20H,5-6,13-16H2,1H3,(H,22,24)

InChI Key

HVLPRXGCIIINLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCCC3

Origin of Product

United States

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